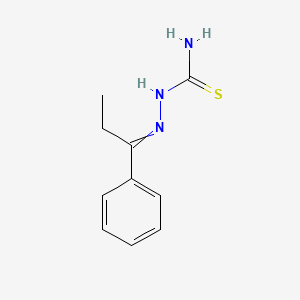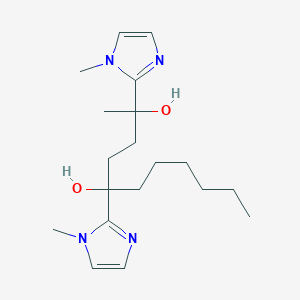
2,5-Bis(1-methyl-1H-imidazol-2-yl)undecane-2,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(1-methyl-1H-imidazol-2-yl)undecane-2,5-diol is a compound that features two imidazole rings attached to an undecane backbone with two hydroxyl groups at the 2 and 5 positions Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(1-methyl-1H-imidazol-2-yl)undecane-2,5-diol can be achieved through several methods. One common approach involves the Debus-Radziszewski synthesis, which uses glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Additionally, the compound can be synthesized from alpha halo-ketones or through the Marckwald synthesis and amino nitrile methods .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(1-methyl-1H-imidazol-2-yl)undecane-2,5-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the imidazole rings and hydroxyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions . Substitution reactions often involve halogenating agents or nucleophiles under appropriate conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
2,5-Bis(1-methyl-1H-imidazol-2-yl)undecane-2,5-diol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antimicrobial and antifungal properties . In medicine, it is being explored for its potential use in drug development, particularly for its ability to interact with biological targets such as enzymes and receptors . Additionally, it has applications in the industry as a catalyst or intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of 2,5-Bis(1-methyl-1H-imidazol-2-yl)undecane-2,5-diol involves its interaction with molecular targets such as enzymes and receptors. The imidazole rings can bind to metal ions or active sites of enzymes, thereby modulating their activity . The hydroxyl groups can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other imidazole derivatives such as 1-methylimidazole, 2-ethyl-4-methylimidazole, and 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid .
Uniqueness: What sets 2,5-Bis(1-methyl-1H-imidazol-2-yl)undecane-2,5-diol apart is its unique structure, which combines two imidazole rings with a long undecane backbone and two hydroxyl groups. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
110073-88-6 |
|---|---|
Molecular Formula |
C19H32N4O2 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
2,5-bis(1-methylimidazol-2-yl)undecane-2,5-diol |
InChI |
InChI=1S/C19H32N4O2/c1-5-6-7-8-9-19(25,17-21-13-15-23(17)4)11-10-18(2,24)16-20-12-14-22(16)3/h12-15,24-25H,5-11H2,1-4H3 |
InChI Key |
LQTAUUWQEASERD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCC(C)(C1=NC=CN1C)O)(C2=NC=CN2C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



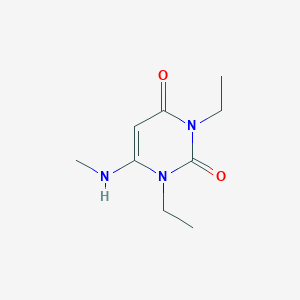
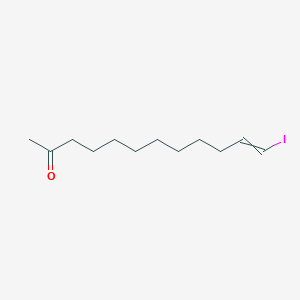
![Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]-](/img/structure/B14336563.png)
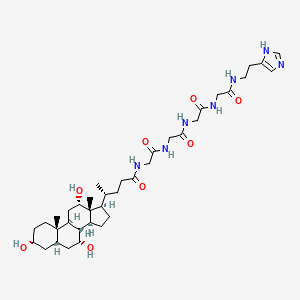
![2',2'-Dibromospiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one](/img/structure/B14336575.png)
![1,1'-Sulfanediylbis[5-tert-butyl-2-methyl-4-(octadecyloxy)benzene]](/img/structure/B14336578.png)
![Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl-](/img/structure/B14336580.png)
![1-(Methylsulfanyl)-2-{[2-(methylsulfanyl)ethyl]selanyl}ethane](/img/structure/B14336584.png)
